molecular formula C13H13NO3 B14898444 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde

5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde

Cat. No.: B14898444
M. Wt: 231.25 g/mol
InChI Key: UIVWYNKXTMNHPY-UHFFFAOYSA-N
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Description

5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is an organic compound with the molecular formula C13H13NO3. This compound is part of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the methoxyethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(2-methoxyethyl)benzaldehyde with an appropriate oxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carboxylic acid.

    Reduction: 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound of the oxazole family.

    2-Methyl-4,5-diphenyloxazole: A similar compound with different substituents on the oxazole ring.

    4-Methyl-5-phenyloxazole: Another derivative with a different substitution pattern.

Uniqueness

5-(4-(2-Methoxyethyl)phenyl)oxazole-2-carbaldehyde is unique due to the presence of the methoxyethyl group and the carbaldehyde functional group. These substituents confer specific chemical properties and reactivity, making it distinct from other oxazole derivatives.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-[4-(2-methoxyethyl)phenyl]-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C13H13NO3/c1-16-7-6-10-2-4-11(5-3-10)12-8-14-13(9-15)17-12/h2-5,8-9H,6-7H2,1H3

InChI Key

UIVWYNKXTMNHPY-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)C2=CN=C(O2)C=O

Origin of Product

United States

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